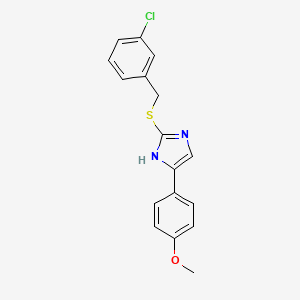

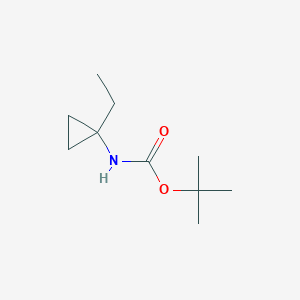

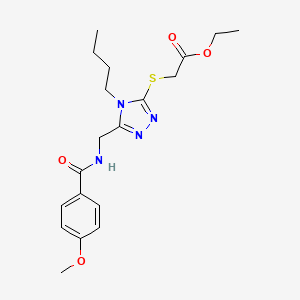

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, have gained significant attention due to their wide utilization in numerous fields such as medicine, pharmacology, and as potential explosives and rockets propellant components based on their high energy properties .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds like 1,5-disubstituted tetrazoles have been synthesized using a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .科学的研究の応用

COX-2 Inhibition and Anti-inflammatory Properties

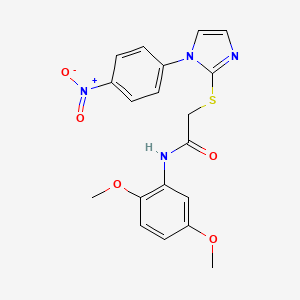

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide, through its derivatives, has been identified as a potent and selective inhibitor of the COX-2 enzyme. This enzyme is critical in the inflammatory process and is a target for anti-inflammatory drugs. Research by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom into sulfonamide derivatives increases COX-2 selectivity, leading to the development of a highly selective and orally active COX-2 inhibitor, JTE-522, which shows promise for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide derivatives have been explored for their anticancer potential. For instance, JTE-522 has been shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, highlighting its therapeutic potential against cancer. The mechanism involves the down-regulation of COX-2 expression and modulation of cell cycle regulatory proteins, indicating a multifaceted approach to cancer treatment (Li et al., 2002).

Molecular Structure and Interaction Studies

The compound's derivatives have been utilized in various studies to understand molecular interactions, crystal structures, and drug design principles. Investigations into the crystal structures of closely related sulfonamides have provided insights into intermolecular interactions and packing patterns, which are essential for designing drugs with improved efficacy and stability (Suchetan et al., 2016).

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAHRFHDAMSEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)